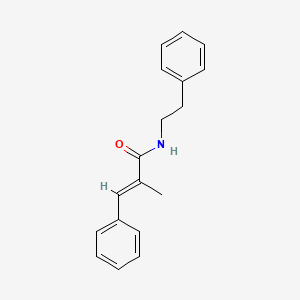
(E)-2-METHYL-N-PHENETHYL-3-PHENYL-2-PROPENAMIDE
説明
(E)-2-METHYL-N-PHENETHYL-3-PHENYL-2-PROPENAMIDE is a useful research compound. Its molecular formula is C18H19NO and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-3-phenyl-N-(2-phenylethyl)acrylamide is 265.146664230 g/mol and the complexity rating of the compound is 322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Controlled Polymerization Techniques
One significant application of acrylamide derivatives in scientific research is in the field of polymer science, specifically in controlled radical polymerization processes such as reversible addition−fragmentation chain transfer (RAFT) polymerization. For example, homopolymers of monosubstituted acrylamide with an amino acid moiety in the side chain have been synthesized through RAFT polymerization, demonstrating the controlled nature of the polymerization by achieving narrow polydispersity products and molecular weight control through the monomer/chain transfer agent (CTA) molar ratio. This process also enables the production of polymers with enhanced isotacticity, showcasing the versatility of acrylamide derivatives in designing polymers with specific properties (Mori, Sutoh, & Endo, 2005).
Biocompatible Polymer Synthesis
Acrylamide derivatives are also pivotal in synthesizing biocompatible polymers, such as poly(N-isopropyl acrylamide) (PNIPAM), a thermoresponsive polymer widely explored for drug delivery applications. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) has been achieved, emphasizing the appropriate selection of RAFT CTAs and initiating species to yield controlled/"living" polymerization characteristics. This research underscores the importance of acrylamide derivatives in creating advanced materials for biomedical applications (Convertine et al., 2004).
Safety and Biochemistry of Acrylamide
The safety and biochemistry of acrylamide have been extensively reviewed, given its presence in industrially produced goods and potential formation in food processing. Studies on acrylamide's effects at cellular and organism levels, including its metabolism, pharmacology, and toxicology, contribute significantly to understanding its role in human health and environmental safety. This comprehensive examination of acrylamide underscores the critical balance between its industrial applications and potential health risks, guiding safer and more informed use in various applications (Friedman, 2003).
Advanced Functional Materials
Research into acrylamide derivatives extends into creating advanced functional materials, such as polymers with pH-sensitive properties for potential applications in smart materials and sensors. Synthesis of polymerizable phenolphthalein derivatives leading to color switchable materials demonstrates the acrylamide derivatives' utility in crafting materials with novel properties for technological, environmental, and biomedical applications (Fleischmann et al., 2012).
特性
IUPAC Name |
(E)-2-methyl-3-phenyl-N-(2-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-15(14-17-10-6-3-7-11-17)18(20)19-13-12-16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H,19,20)/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTDZBSTUUVQJV-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-{[7-(Morpholin-4-YL)-4-nitro-2,1,3-benzoxadiazol-5-YL]amino}phenyl)sulfanyl]formonitrile](/img/structure/B4052118.png)
![N-(4-fluorophenyl)-2-{4-[2-methyl-4-(4-morpholinyl)benzylidene]-2,5-dioxo-1-imidazolidinyl}acetamide](/img/structure/B4052119.png)
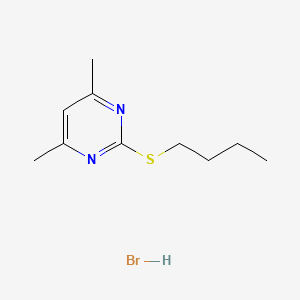

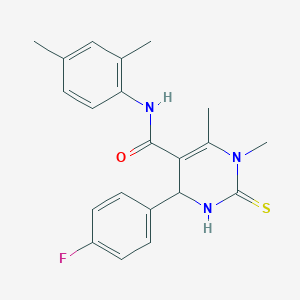
![N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-2-oxo-2-phenylacetamide](/img/structure/B4052148.png)
![N-[2-(4-methoxyphenyl)ethyl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4052155.png)
![1-(BUTAN-2-YL)-3-HYDROXY-4-(3-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4052156.png)
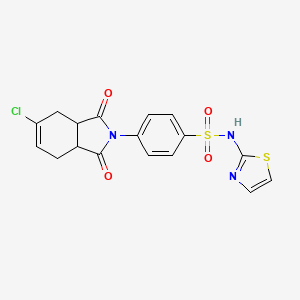
![8-quinolinyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4052163.png)
![methyl 2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-2-phenylacetate](/img/structure/B4052171.png)
![3,5-dimethyl-1-{[(4-methylphenyl)thio]acetyl}-1H-pyrazole](/img/structure/B4052172.png)
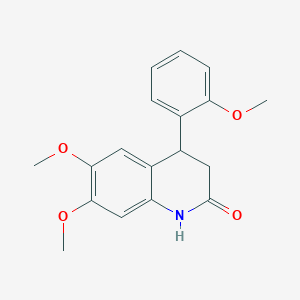
![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4052187.png)
